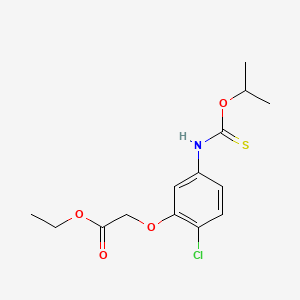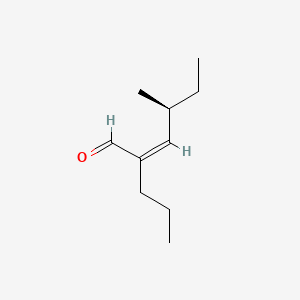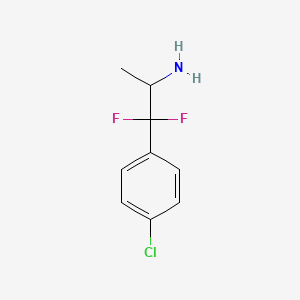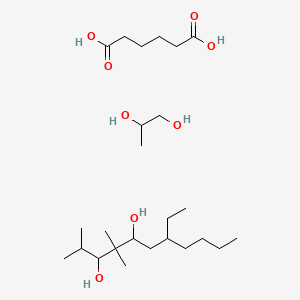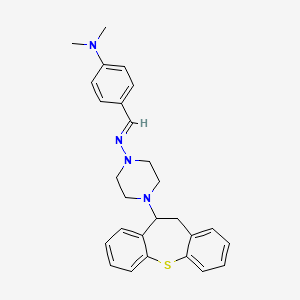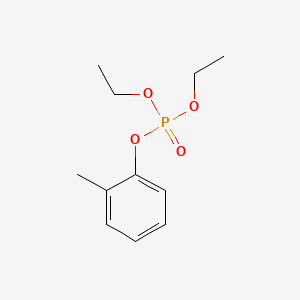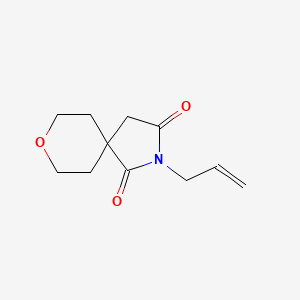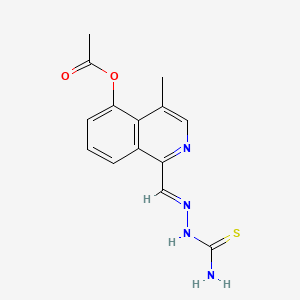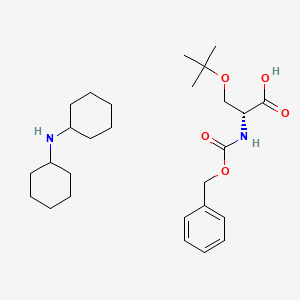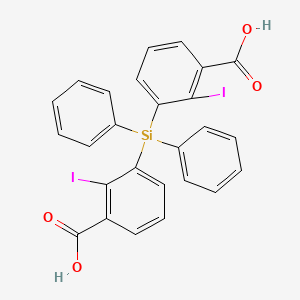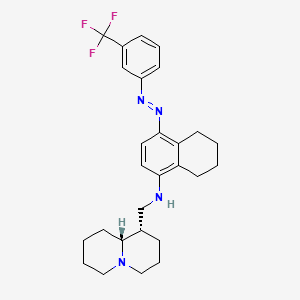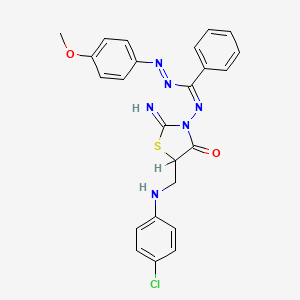
4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This specific compound is characterized by its intricate structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxyphenyl azo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thioglycolic acid in the presence of a base to form an intermediate. This intermediate is then reacted with various amines and azo compounds under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and azo groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of this compound involves multiple pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone derivatives: Known for their antimicrobial and anticancer properties.
Thiazoles: Exhibit diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
What sets 4-Thiazolidinone, 5-(((4-chlorophenyl)amino)methyl)-2-imino-3-((((4-methoxyphenyl)azo)phenylmethylene)amino)- apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.
Propriétés
Numéro CAS |
152449-64-4 |
|---|---|
Formule moléculaire |
C24H21ClN6O2S |
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
N'-[5-[(4-chloroanilino)methyl]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C24H21ClN6O2S/c1-33-20-13-11-19(12-14-20)28-29-22(16-5-3-2-4-6-16)30-31-23(32)21(34-24(31)26)15-27-18-9-7-17(25)8-10-18/h2-14,21,26-27H,15H2,1H3/b26-24?,29-28?,30-22- |
Clé InChI |
VTAQHSOADNTUPS-ADKIWFLCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N=N/C(=N\N2C(=O)C(SC2=N)CNC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N=NC(=NN2C(=O)C(SC2=N)CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


